1-methyl-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-1H-imidazole-4-sulfonamide
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Description
Synthesis Analysis
The synthesis of this compound involves several steps, including the introduction of the imidazole and sulfonamide moieties. Detailed synthetic pathways can be found in relevant literature .
Molecular Structure Analysis
For a visual representation, refer to the 2D Mol file or computed 3D SD file available in the literature .
Scientific Research Applications
Selective 5-HT7 Receptor Antagonists and Multimodal Agents
A study by Canale et al. (2016) explores the N-alkylation of arylsulfonamide derivatives as a strategy for designing selective 5-HT7 receptor ligands or multifunctional agents. This approach aims at extending a polypharmacological approach to treating complex diseases, identifying compounds with potential antidepressant-like and pro-cognitive properties (Canale et al., 2016).
Cardiac Electrophysiological Activity
Morgan et al. (1990) describe the synthesis and cardiac electrophysiological activity of N-substituted imidazolylbenzamides or benzene-sulfonamides. These compounds showed potency comparable to known class III agents, indicating their potential in developing therapies for arrhythmias (Morgan et al., 1990).
Synthesis of Heterocyclic Compounds
Rozentsveig et al. (2013) report on a one-pot synthesis method for imidazo[1,2-a]pyridin-3-yl and imidazo[2,1-b][1,3]thiazol-5-yl sulfonamides, showcasing a novel approach to synthesizing target heterocyclic compounds (Rozentsveig et al., 2013).
Biological Activity of Oxadiazole Compounds
Khalid et al. (2016) synthesized a series of 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzyl sulfides, exploring their biological activities. These compounds were evaluated for their butyrylcholinesterase (BChE) enzyme inhibition and demonstrated promising results in molecular docking studies, indicating potential therapeutic applications (Khalid et al., 2016).
Catalysis and Solvent Applications
Zolfigol et al. (2010) introduced 3-methyl-1-sulfonic acid imidazolium chloride as an efficient, green, and reusable catalyst and solvent for synthesizing N-sulfonyl imines. This highlights the compound's utility in facilitating various chemical reactions at room temperature (Zolfigol et al., 2010).
properties
IUPAC Name |
1-methyl-N-[(1-methylsulfonylpiperidin-4-yl)methyl]imidazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4O4S2/c1-14-8-11(12-9-14)21(18,19)13-7-10-3-5-15(6-4-10)20(2,16)17/h8-10,13H,3-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFOPCNAWXZQUAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)NCC2CCN(CC2)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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